2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide
Description
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Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O2S/c1-18(26(34)30-16-15-19-11-13-21(29)14-12-19)36-28-32-23-10-6-5-9-22(23)25-31-24(27(35)33(25)28)17-20-7-3-2-4-8-20/h2-14,18,24H,15-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUPGZRHWTZUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration. HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC. By inhibiting PI3K, it prevents the generation of 3′-phosphoinositides, thereby disrupting the activation of cellular targets and hindering processes such as cell proliferation and survival. The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and altered gene expression.
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression. By inhibiting PI3K, it disrupts the activation of AKT, a serine/threonine kinase, and other downstream effectors. This can lead to decreased cell proliferation and survival. The inhibition of HDAC alters the acetylation status of histones, affecting the transcription of various genes.
Biological Activity
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide is a member of the quinazolinone derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as a kinase inhibitor and its implications in therapeutic applications, particularly in cancer treatment.
The molecular formula of the compound is , with a molecular weight of approximately 486.6 g/mol. The structure includes a thioamide linkage and an imidazoquinazoline core, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24ClN3O2S |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 1173740-54-9 |
The compound primarily acts as a kinase inhibitor , targeting specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. Kinases are critical in various diseases, including cancer, where their dysregulation contributes to tumor growth and metastasis. Preliminary studies indicate that this compound exhibits potent inhibitory effects on several kinases, which may lead to significant therapeutic outcomes in cancer treatment .
In Vitro Studies
Research has demonstrated that compounds related to the imidazoquinazoline structure exhibit promising biological activities:
- Kinase Inhibition : The compound has shown significant inhibition of target kinases with IC50 values indicating effective dosages for therapeutic applications. For instance, related compounds have exhibited IC50 values ranging from 49.40 μM to 83.20 μM against various kinases .
- Anticancer Activity : Several studies have highlighted the cytotoxic effects of quinazolinone derivatives on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). These derivatives often show selective toxicity towards cancer cells compared to normal cells, making them potential candidates for anticancer drug development .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications at specific positions on the quinazolinone core can enhance or diminish its potency as a kinase inhibitor. For example, the presence of electron-donating groups has been correlated with increased activity against target kinases .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Case Study 1 : A derivative with a similar imidazoquinazoline structure was tested against various cancer cell lines and demonstrated selective cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents.
- Case Study 2 : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of specific kinases, suggesting a competitive inhibition mechanism that could be leveraged for drug design .
Scientific Research Applications
Oncology
Research indicates that 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide shows potent inhibitory effects on several kinases implicated in tumor growth and metastasis. Preliminary studies have demonstrated its efficacy in reducing tumor cell viability in vitro and in vivo models.
Drug Discovery
The compound is being explored for its potential as a lead compound in drug discovery initiatives. Its unique structural features allow for modifications that can enhance its pharmacological properties. Researchers are investigating various derivatives to optimize efficacy and selectivity towards specific kinase targets .
Biochemical Assays
Biochemical assays have been conducted to evaluate the compound's interaction with target kinases. These studies aim to elucidate the binding affinity and specificity of the compound, providing insights into its mechanism of action at the molecular level .
Case Studies
Chemical Reactions Analysis
Key Reaction Conditions
Mechanistic Insights
-
Thioether synthesis : The reaction likely involves nucleophilic substitution, where a sulfur nucleophile attacks an electrophilic position on the quinazoline core. For example, potassium carbonate may deprotonate a thiol to generate a reactive thiolate ion.
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Amide formation : The propanamide group is introduced via condensation reactions between a carboxylic acid and an amine, often requiring activation of the carbonyl group (e.g., using HATU or EDCl).
Spectroscopic Characterization
Structural Validation
The compound’s structure is validated through:
-
1H and 13C NMR : Confirms the presence of the thioether group (absence of NH–C=S signals) and phenyl substituents.
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Mass spectrometry : Ensures molecular weight consistency (503.0 g/mol) .
Biological Activity Context
While the query focuses on chemical reactions, analogous quinazolinone derivatives (e.g., EGFR inhibitors) demonstrate potent biological activity . The structural similarity suggests potential applications in medicinal chemistry, though specific data for this compound are unavailable in the provided sources.
Q & A
Basic: What are the optimal synthetic routes for 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazolinone core. A common approach includes:
Core Formation: Condensation of 2-aminobenzamide derivatives with arylaldehydes (e.g., benzyl derivatives) in solvents like DMF or DMSO under reflux .
Thiolation: Introduction of the thiol group at the 5-position of the imidazoquinazolinone via nucleophilic substitution, often using thiourea or Lawesson’s reagent .
Acylation: Coupling the thiol intermediate with a functionalized acyl chloride (e.g., N-(4-chlorophenethyl)propanoyl chloride) in the presence of a base (e.g., triethylamine) .
Key Optimization Parameters:
- Temperature control (60–120°C) to prevent side reactions.
- Solvent selection (polar aprotic solvents enhance reactivity).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms the presence of the benzyl, chlorophenethyl, and thioether groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and the propanamide carbonyl (δ ~170 ppm) .
- LC-MS/HPLC: Validates molecular weight (e.g., [M+H]+ at m/z ~550) and purity (>98%) .
- X-ray Crystallography: Resolves the 3D conformation of the imidazoquinazolinone core, critical for understanding bioactivity .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or compound stability. Strategies include:
Orthogonal Assays: Validate kinase inhibition (e.g., EGFR or VEGFR) using both enzymatic (fluorescence-based) and cellular (Western blot for phosphorylated targets) assays .
Stability Profiling: Assess compound degradation in DMSO or cell media via LC-MS to rule out false negatives .
Pharmacokinetic (PK) Analysis: Compare bioavailability (e.g., plasma half-life) across in vivo models to explain efficacy disparities .
Advanced: What computational strategies are employed to predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina). The benzyl and chlorophenethyl groups show strong hydrophobic interactions with EGFR’s hydrophobic cleft .
- Molecular Dynamics (MD) Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories. The thioether linker’s flexibility may reduce binding entropy .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Cl on phenethyl) with IC50 values to prioritize derivatives .
Advanced: How do structural modifications (e.g., substituent changes) influence target selectivity?
Methodological Answer:
- Substituent Effects Table:
Methodology:
- Use parallel synthesis to generate analogs, followed by kinome-wide profiling (e.g., KinomeScan) .
Advanced: What statistical methods are recommended for optimizing reaction conditions?
Methodological Answer:
- Design of Experiments (DoE): Apply Box-Behnken or Central Composite Design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 3-factor DoE reduced reaction steps from 5 to 3 while maintaining 85% yield .
- Response Surface Methodology (RSM): Model nonlinear relationships between reaction time (X1) and purity (Y1) to identify ideal conditions .
Advanced: How can researchers validate the proposed mechanism of action involving kinase inhibition?
Methodological Answer:
Kinase Profiling: Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler™) to identify primary targets .
Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring thermal stabilization of kinases in cell lysates post-treatment .
CRISPR Knockout Models: Use EGFR−/− cells to verify on-target apoptosis induction .
Advanced: What strategies mitigate off-target effects in in vivo models?
Methodological Answer:
Prodrug Design: Mask the thiol group with acetyl protection to reduce glutathione-mediated inactivation .
Tissue Distribution Studies: Use radiolabeled (14C) compound to assess accumulation in tumors vs. healthy tissues .
PK/PD Modeling: Correlate plasma concentrations (Cmax) with tumor growth inhibition to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
